Heptabromodibenzofuran
Overview
Description
1,2,3,4,6,7,8-Heptabromodibenzofuran is a brominated derivative of dibenzofuran, with the molecular formula C12HBr7O . This compound is known for its high bromine content, which imparts unique chemical and physical properties. It is often studied in the context of environmental pollutants due to its persistence and potential bioaccumulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4,6,7,8-Heptabromodibenzofuran can be synthesized through the bromination of dibenzofuran. The reaction typically involves the use of bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions on the dibenzofuran ring.
Industrial Production Methods
Industrial production of 1,2,3,4,6,7,8-Heptabromodibenzofuran may involve large-scale bromination processes, where dibenzofuran is treated with bromine in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,6,7,8-Heptabromodibenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form brominated dibenzofuran derivatives.
Reduction: Reduction reactions can remove bromine atoms, leading to less brominated dibenzofurans.
Substitution: Bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated dibenzofuran quinones, while reduction can produce less brominated dibenzofurans.
Scientific Research Applications
1,2,3,4,6,7,8-Heptabromodibenzofuran has several scientific research applications:
Environmental Chemistry: Studied as a persistent organic pollutant and its impact on ecosystems.
Analytical Chemistry: Used as a standard in the analysis of brominated compounds in environmental samples.
Toxicology: Investigated for its toxic effects on living organisms and potential health risks.
Material Science: Explored for its potential use in flame retardants and other brominated materials.
Mechanism of Action
The mechanism of action of 1,2,3,4,6,7,8-Heptabromodibenzofuran involves its interaction with biological molecules. It can bind to proteins and DNA, potentially causing disruptions in cellular processes. The exact molecular targets and pathways are still under investigation, but it is known to induce oxidative stress and interfere with endocrine functions.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,6,7,8-Heptachlorodibenzofuran: A chlorinated analog with similar environmental persistence and toxicity.
1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin: Another brominated compound with similar chemical properties but different structural features.
Uniqueness
1,2,3,4,6,7,8-Heptabromodibenzofuran is unique due to its high bromine content and specific bromination pattern, which imparts distinct chemical reactivity and environmental behavior compared to its chlorinated and less brominated counterparts.
Properties
IUPAC Name |
1,2,3,4,6,7,8-heptabromodibenzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12HBr7O/c13-3-1-2-4-6(15)7(16)8(17)10(19)12(4)20-11(2)9(18)5(3)14/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JISOUFWSRUCDMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=C(C(=C(C(=C3Br)Br)Br)Br)OC2=C(C(=C1Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12HBr7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073779 | |
Record name | 1,2,3,4,6,7,8-Heptabromodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
720.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62994-32-5, 107555-95-3 | |
Record name | Heptabromodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062994325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzofuran, 1,2,3,4,6,7,8-heptabromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107555953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4,6,7,8-Heptabromodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptabromodibenzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.965 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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